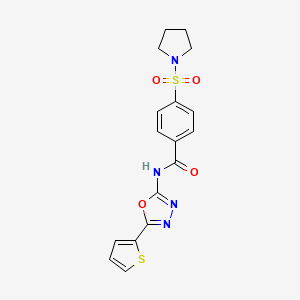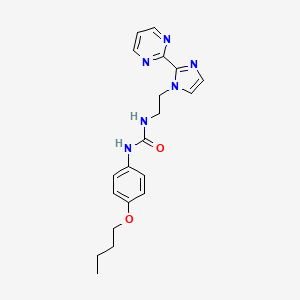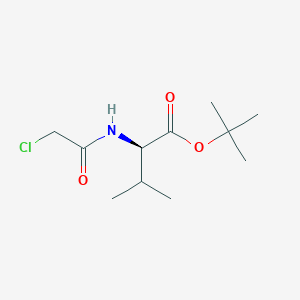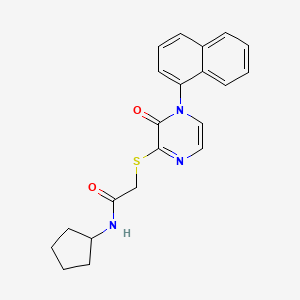![molecular formula C22H22N4O4 B2401517 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021119-64-1](/img/structure/B2401517.png)
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound’s intricate structure makes it an intriguing candidate for drug development. Researchers have explored its potential as a therapeutic agent, particularly in the context of neurological disorders. For instance, one study synthesized a novel derivative labeled with fluorine-18 (18F) to develop a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain. LRRK2 mutations are associated with Parkinson’s disease, and this compound showed high in vitro binding affinity for LRRK2 .
Radiotracer Development
As mentioned earlier, the compound has been labeled with fluorine-18 (18F) to create a PET tracer. While the specific compound tested (4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine) did not exhibit ideal in vivo binding for LRRK2, it serves as a lead compound for developing improved radiotracers with better brain properties .
properties
IUPAC Name |
N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-13(2)30-21-11-20(23-14(3)24-21)25-16-5-7-17(8-6-16)26-22(27)15-4-9-18-19(10-15)29-12-28-18/h4-11,13H,12H2,1-3H3,(H,26,27)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBQDPSFGIBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)

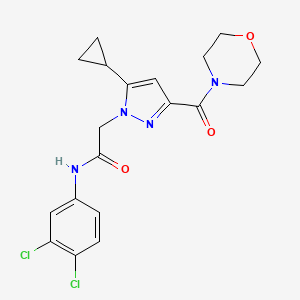
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401441.png)
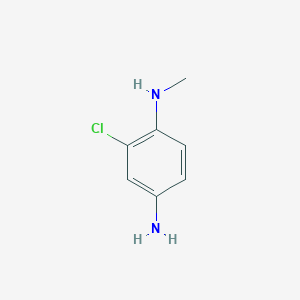

![1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B2401444.png)
